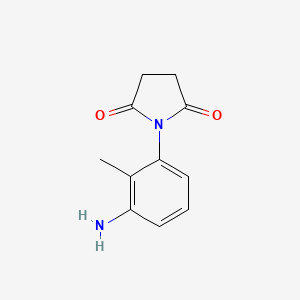

1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione

説明

特性

IUPAC Name |

1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-8(12)3-2-4-9(7)13-10(14)5-6-11(13)15/h2-4H,5-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMSIBDRNWFJNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N2C(=O)CCC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-2-methylbenzoic acid and succinic anhydride.

Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent like toluene or xylene. A catalyst such as p-toluenesulfonic acid may be used to facilitate the reaction.

Cyclization: The intermediate product undergoes cyclization to form the pyrrolidine-2,5-dione ring.

Purification: The final product is purified using recrystallization or column chromatography to obtain this compound with high purity.

化学反応の分析

1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.

科学的研究の応用

Cancer Treatment

One of the most notable applications of 1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione is its role as an inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1). IDO1 is an enzyme involved in the catabolism of tryptophan along the kynurenine pathway, which has been implicated in various cancers due to its immunosuppressive effects. By inhibiting IDO1, this compound may enhance T-cell proliferation and survival, potentially improving anti-tumor immunity .

Key Findings:

- Inhibition Mechanism: The compound acts by blocking the IDO1 enzyme, thus preventing the conversion of tryptophan into kynurenine, which can suppress immune responses .

- Therapeutic Potential: Studies suggest that IDO1 inhibitors can be effective in treating cancers characterized by elevated IDO1 activity, such as cervical carcinoma and melanoma .

Anti-inflammatory Properties

Research indicates that derivatives of pyrrolidine-2,5-dione exhibit anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .

Case Study:

- A study involving various derivatives demonstrated significant inhibition of PBMC proliferation when treated with anti-CD3 antibodies. The strongest anti-inflammatory effects were noted with specific derivatives, highlighting their potential for therapeutic use in inflammatory diseases .

Synthesis and Structural Studies

The synthesis of this compound involves several methodologies that can produce high yields with specific structural characteristics. For instance, reactions involving amidrazones with cyclic anhydrides have been shown to yield pyrrolidine derivatives effectively .

Synthesis Overview:

- Reagents Used: Amidrazones and 2,3-dimethylmaleic anhydride.

- Characterization Techniques: Structural studies employed NMR spectroscopy and X-ray diffraction to confirm the formation of distinct stereoisomers .

Antimicrobial Activity

In addition to its anti-cancer and anti-inflammatory properties, this compound has demonstrated antimicrobial activity against a range of bacterial strains. This broad-spectrum activity suggests potential applications in treating infections caused by resistant bacteria .

Antimicrobial Testing:

- Compounds derived from pyrrolidine-2,5-dione were tested against pathogens such as Staphylococcus aureus and Escherichia coli using broth microdilution methods, showing effective inhibition at various concentrations .

Summary Table of Applications

| Application | Description | Key Findings |

|---|---|---|

| Cancer Treatment | IDO1 inhibitor enhancing T-cell response | Effective against cervical carcinoma |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Significant reduction in IL-6 and TNF-α production |

| Antimicrobial | Broad-spectrum activity against various bacteria | Effective against Staphylococcus aureus and E. coli |

| Synthesis Methodology | Involves amidrazones and cyclic anhydrides | High yields with distinct stereoisomers |

作用機序

The mechanism of action of 1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Pathways Involved: The compound may influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and inflammation.

類似化合物との比較

Substitution Patterns and Bioactivity

- Mannich Base Derivatives: 1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione and 1-(phenyl(pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione (Fig. 5, ) were synthesized via Mannich reactions. These compounds demonstrated moderate antimicrobial activity against E. coli, B. subtilis, and Aspergillus species, with yields of 78–80% . Comparison: The pyridine and phenyl groups in these derivatives enhance antimicrobial properties, whereas the 3-amino-2-methylphenyl group in the target compound may prioritize different interactions (e.g., hydrogen bonding via the amino group).

- Anticonvulsant Derivatives: 3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (Compound 4) showed an ED₅₀ of 34.7 mg/kg in rodent models, outperforming reference drugs like valproic acid. It inhibits voltage-gated sodium and calcium channels . Michael Adducts: Derivatives like 1-(4-acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione exhibited GABA-transaminase inhibition (IC₅₀ = 100.5 µM), comparable to vigabatrin . Comparison: The target compound lacks the thiophene or morpholinopropyl groups linked to anticonvulsant activity but shares a substituted aryl group that may interact with CNS targets.

Physicochemical Properties

*Estimated based on molecular formulas.

Key Research Findings and Trends

Antimicrobial vs. CNS Activity: Pyridine and aryloxy substituents correlate with antimicrobial activity . Thiophene and morpholinopropyl groups enhance anticonvulsant effects via ion channel modulation .

Structural Flexibility :

- The pyrrolidine-2,5-dione core tolerates diverse substituents (e.g., halogens, amines, heterocycles), enabling tailored bioactivity .

Unmet Potential of 1-(3-Amino-2-methylphenyl)-pyrrolidine-2,5-dione: The amino and methyl groups may improve solubility and target binding compared to halogenated analogs (e.g., ). Further studies could explore its affinity for serotonin receptors (5-HT₁A) or transporters (SERT), as seen in arylpiperazine derivatives .

生物活性

1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione, a derivative of pyrrolidine, has garnered attention due to its potential biological activities, particularly in anti-inflammatory and antioxidant applications. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolidine ring with an amino group and a methyl-substituted phenyl moiety. This configuration is crucial for its interaction with biological targets.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrrolidine-2,5-dione exhibit significant anti-inflammatory properties. Specifically, compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory response.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | LOX IC50 (μM) |

|---|---|---|---|

| 3a | 86.55 | 57.14 | 13.37 |

| 3b | 49.47 | 56.43 | 12.72 |

| 3c | - | - | 12.80 |

In this context, the compound 3b demonstrated a lower IC50 value against COX-1 than Meloxicam, indicating its potential as a more effective anti-inflammatory agent .

Antioxidant Activity

The antioxidant capacity of pyrrolidine derivatives has been assessed using various assays, including the DPPH radical scavenging method. Compounds structurally related to this compound showed promising results in scavenging free radicals.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 88.6 |

| 19 | 87.7 |

| 21 | 78.6 |

These findings suggest that the introduction of specific substituents on the pyrrolidine ring can enhance antioxidant activity significantly .

Case Studies

A notable study evaluated the mutagenic and antimutagenic properties of various pyrrolidine derivatives, including those similar to this compound. The results indicated that certain derivatives exhibited low mutagenic potential while retaining therapeutic efficacy . This is critical for drug development as it underscores the safety profile of these compounds.

Research Findings

Further research has focused on the molecular docking studies of these compounds to understand their binding interactions with target enzymes like COX and LOX. The docking results indicated that the pyrrolidine moiety interacts favorably within the active sites of these enzymes, suggesting a strong potential for inhibition .

Q & A

Q. What are the established synthetic methodologies for 1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione, and how do reaction conditions influence product purity?

Methodological Answer: The synthesis typically involves multi-step organic reactions, such as cyclization of maleic anhydride derivatives with substituted anilines or coupling of pre-functionalized phenyl groups to the pyrrolidine-2,5-dione core. Key steps include:

- Step 1 : Condensation of 3-amino-2-methylaniline with maleic anhydride to form an intermediate maleamic acid.

- Step 2 : Cyclization under acidic or thermal conditions to yield the pyrrolidine-2,5-dione scaffold.

- Step 3 : Purification via recrystallization or column chromatography to isolate the product .

Q. Critical Reaction Parameters :

| Parameter | Optimization Strategy |

|---|---|

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency . |

| Temperature | Controlled heating (80–120°C) minimizes side reactions like decomposition . |

| Catalysts | Acid catalysts (e.g., p-toluenesulfonic acid) accelerate cyclization kinetics . |

Q. What spectroscopic and computational techniques are recommended for confirming the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with the pyrrolidine-dione core .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian or ORCA .

Advanced Research Questions

Q. How can researchers assess the pharmacological potential of this compound against neurological targets?

Methodological Answer:

- In Silico Screening : Perform molecular docking (AutoDock, Schrödinger) to predict binding affinity to neurological receptors (e.g., NMDA, GABAₐ). Use the compound’s 3D structure (SMILES:

O=C1CCC(=O)N1c1cccc(c1C)N) for simulations . - In Vitro Assays :

- Receptor Binding : Radioligand displacement assays using [³H]-MK-801 for NMDA receptor affinity .

- Cellular Uptake : Measure permeability via Caco-2 monolayers to assess blood-brain barrier penetration .

- In Vivo Validation : Test dose-dependent effects in rodent models of epilepsy or neuropathic pain, monitoring behavioral and biomarker responses .

Q. What experimental approaches can reconcile discrepancies in reported biological activities of structurally similar pyrrolidine-2,5-dione derivatives?

Methodological Answer:

- Meta-Analysis : Compile IC₅₀ values from published studies and normalize for assay conditions (e.g., cell line, incubation time). Use statistical tools (Prism, R) to identify outliers .

- Dose-Response Reevaluation : Test the compound across a wider concentration range (e.g., 1 nM–100 µM) to confirm activity thresholds .

- Target Selectivity Profiling : Screen against a panel of 50+ kinases or GPCRs to rule off-target effects using high-throughput platforms .

Q. How does the introduction of substituents on the phenyl ring affect the compound’s reactivity and bioactivity?

Methodological Answer:

- Reactivity :

- Electron-Withdrawing Groups (e.g., -NO₂) : Increase electrophilicity of the pyrrolidine-dione core, enhancing susceptibility to nucleophilic attack .

- Steric Effects : Bulky substituents (e.g., -CF₃) may hinder cyclization, requiring higher temperatures or catalysts .

- Bioactivity :

Q. What role do computational quantum chemical calculations play in predicting the compound’s behavior in novel reactions?

Methodological Answer:

- Reaction Path Search : Use tools like GRRM or QChem to map potential energy surfaces and identify low-energy pathways for synthesis optimization .

- Transition State Analysis : Locate TS structures (IRC calculations) to predict regioselectivity in substitution reactions (e.g., para vs. meta addition) .

- Solvent Effects : Simulate solvation models (PCM, SMD) to adjust reaction conditions for polar protic vs. aprotic solvents .

Data Contradiction Analysis Example

Scenario : Study A reports IC₅₀ = 10 µM for NMDA receptor inhibition, while Study B finds no activity at 50 µM.

Resolution Strategy :

Verify assay conditions (e.g., receptor subtype, incubation time).

Replicate experiments with a standardized protocol (e.g., HEK293 cells expressing GluN2B subunits).

Use surface plasmon resonance (SPR) to directly measure binding kinetics and confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。